

Application Note: Mass Spectrometry Analysis of 2-Mercaptobenzoxazole

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Compound of Interest

Compound Name: 2-Mercaptobenzoxazole

Cat. No.: B050546

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Abstract

This application note provides a detailed protocol for the analysis of **2-Mercaptobenzoxazole** using mass spectrometry. **2-Mercaptobenzoxazole** (C7H5NOS) is a heterocyclic compound with significant applications in the pharmaceutical and rubber industries.^{[1][2][3]} Understanding its fragmentation pattern is crucial for its identification and characterization in various matrices. This document outlines the experimental procedure for acquiring mass spectra and provides an analysis of the fragmentation pathways under electron ionization (EI) and negative ion mode.

Introduction

2-Mercaptobenzoxazole, also known as 2-Benzoxazolethiol, is a versatile organic compound with a molecular weight of 151.19 g/mol .^{[4][5][6]} It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents, and is also utilized as a vulcanization accelerator in the rubber industry.^[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This note details the characteristic fragmentation pattern of **2-Mercaptobenzoxazole**, providing researchers with a reliable method for its identification.

Experimental Protocols

Sample Preparation

A stock solution of **2-Mercaptobenzoxazole** (1 mg/mL) was prepared by dissolving the compound in methanol. Working solutions of lower concentrations were prepared by serial

dilution of the stock solution with the appropriate mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Negative Ion Mode

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer.
- Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 μ m).[7]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Ionization Source: Electrospray Ionization (ESI) in negative mode.
- Precursor Ion: $[\text{M}-\text{H}]^-$ at m/z 150.0019.[7]
- Collision Energy: Optimized for fragmentation (typically 10-30 eV).

Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI) Mode

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- Column: A non-polar capillary column (e.g., HP-5MS).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-200.

Results and Discussion

Mass Spectrometry Fragmentation Pattern

The mass spectrometric analysis of **2-Mercaptobenzoxazole** reveals distinct fragmentation patterns in both electron ionization (EI) and negative ion modes.

Electron Ionization (EI) Fragmentation:

Under electron ionization, **2-Mercaptobenzoxazole** produces a prominent molecular ion peak at m/z 151. The fragmentation is characterized by the loss of small neutral molecules and radicals.

m/z	Relative Intensity (%)	Proposed Fragment	Neutral Loss
151	100	[C7H5NOS] ⁺ • (Molecular Ion)	-
123	~40	[C6H5NS] ⁺ •	CO
108	~35	[C6H4S] ⁺ •	HCN, CO
96	~20	[C5H4S] ⁺ •	C2H3N
77	~15	[C6H5] ⁺	CS, NO
69	~50	[C3H3NS] ⁺ •	C4H2O

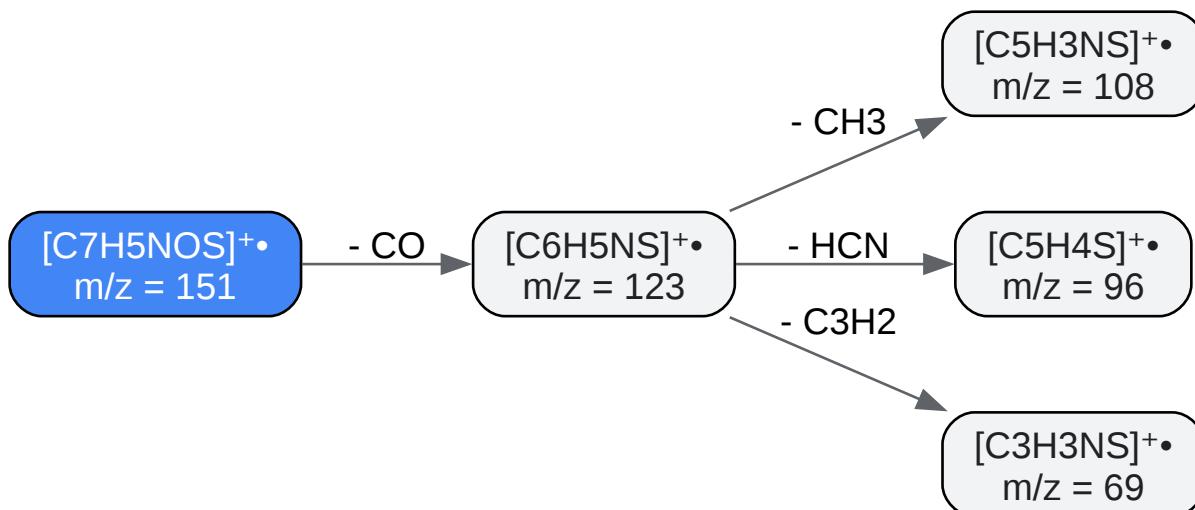
Negative Ion Mode (ESI-) Fragmentation:

In negative ion mode, **2-Mercaptobenzoxazole** is deprotonated to form the precursor ion [M-H]⁻ at m/z 150.^[7] Collision-induced dissociation (CID) of this precursor leads to characteristic fragment ions.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Fragment	Neutral Loss
150	118	[C6H4NO] ⁻	S
150	92	[C6H4O] ⁺ •	CSN

Fragmentation Pathway Visualization

The proposed fragmentation pathway for **2-Mercaptobenzoxazole** under electron ionization is depicted below.



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Caption: Proposed EI fragmentation of **2-Mercaptobenzoxazole**.

Conclusion

This application note has detailed the experimental conditions and expected fragmentation patterns for the analysis of **2-Mercaptobenzoxazole** by mass spectrometry. The provided data and protocols can be utilized by researchers in quality control, drug metabolism studies, and other analytical applications for the confident identification of this compound. The distinct fragmentation pathways in both positive and negative ion modes offer robust confirmation of its structure.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 4. 2-Mercapto-1,3-benzoxazole [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Buy 2-Mercaptobenzoxazole | 2382-96-9 [smolecule.com]
- 7. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]
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